

Physical and chemical properties of Cyclopentylmethanol

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Compound of Interest

Compound Name: Cyclopentanemethanol

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Cyclopentylmethanol: A Comprehensive Technical Guide

Authored for Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the physical, chemical, and spectroscopic properties of Cyclopentylmethanol (also known as **Cyclopentanemethanol**). The information is curated for professionals in research and development, with a focus on data clarity and experimental reproducibility.

Introduction

Cyclopentylmethanol (CAS No: 3637-61-4) is a primary alcohol featuring a cyclopentyl ring attached to a hydroxymethyl group.^[1] Its structural characteristics make it a valuable building block in organic synthesis and a pertinent intermediate in the preparation of various pharmaceutical compounds and specialty chemicals. This document summarizes its core properties, provides detailed experimental protocols for its synthesis and characterization, and presents visual workflows to aid in laboratory applications.

Physical and Chemical Properties

The fundamental physical and chemical properties of Cyclopentylmethanol are summarized below. These values have been aggregated from various chemical data sources.

Table 1: General and Physical Properties of Cyclopentylmethanol

Property	Value	Reference(s)
Molecular Formula	C ₆ H ₁₂ O	[2][3][4]
Molecular Weight	100.16 g/mol	[1][2]
IUPAC Name	Cyclopentylmethanol	[1]
Synonyms	Cyclopentanemethanol, Cyclopentyl carbinol	[1][3][5]
CAS Number	3637-61-4	[3]
Appearance	Colorless liquid	
Density	0.92 g/mL	[2]
Boiling Point	162-163 °C	[2]
Refractive Index	1.4580	[2]
Solubility	Soluble in many organic solvents.	
pKa (Strongest Acidic)	17.64 (Predicted)	[6]

Spectroscopic Data

Spectroscopic analysis is crucial for the structural elucidation and purity assessment of Cyclopentylmethanol.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- ¹H NMR: The proton NMR spectrum of Cyclopentylmethanol will exhibit characteristic signals corresponding to the protons on the cyclopentyl ring and the methylene group adjacent to the hydroxyl group. The protons on the ring will appear as complex multiplets in the upfield region, while the CH₂ protons will be a doublet, and the hydroxyl proton will be a broad singlet.

- ¹³C NMR: The carbon-13 NMR spectrum shows distinct peaks for the carbons of the cyclopentyl ring and the hydroxymethyl group.

Table 2: Predicted and Reported Spectroscopic Data for Cyclopentylmethanol

Spectrum Type	Key Peaks / Chemical Shifts (δ)	Reference(s)
¹ H NMR	Complex multiplets (ring protons), Doublet (~3.5 ppm, CH ₂ -O), Broad singlet (OH)	General spectroscopic principles
¹³ C NMR	~68 ppm (CH ₂ -OH), ~40 ppm (CH-CH ₂ OH), ~29 ppm & ~25 ppm (ring CH ₂)	[7]
Infrared (IR)	~3300 cm ⁻¹ (O-H stretch, broad), ~2950 cm ⁻¹ (C-H stretch), ~1050 cm ⁻¹ (C-O stretch)	[4]
Mass Spectrometry (EI)	m/z = 100 (M ⁺), 82, 69, 57, 41	[1][3]

Experimental Protocols

The following sections provide detailed methodologies for the synthesis and characterization of Cyclopentylmethanol.

Synthesis of Cyclopentylmethanol via Reduction of Cyclopentanecarboxylic Acid

This protocol details the reduction of Cyclopentanecarboxylic Acid using Lithium Aluminum Hydride (LiAlH₄), a potent reducing agent for carboxylic acids.[8][9][10]

Materials:

- Cyclopentanecarboxylic Acid

- Lithium Aluminum Hydride (LiAlH_4)
- Anhydrous Tetrahydrofuran (THF)
- Diethyl ether
- 15% aqueous Sodium Hydroxide (NaOH)
- Anhydrous Sodium Sulfate (Na_2SO_4)
- Deionized water
- Three-necked round-bottom flask, condenser, mechanical stirrer, nitrogen inlet, and addition funnel.

Procedure:

- **Reaction Setup:** In a fume hood, equip a dry 1 L three-necked round-bottom flask with a mechanical stirrer, a reflux condenser with a nitrogen inlet, and a dropping funnel. Purge the system with dry nitrogen.
- **Reagent Addition:** Suspend Lithium Aluminum Hydride (0.5 mol) in anhydrous THF (400 mL) within the flask and cool the mixture to 0 °C using an ice bath.
- **Substrate Addition:** Dissolve Cyclopentanecarboxylic Acid (0.4 mol) in anhydrous THF (100 mL) and add it to the dropping funnel. Add the acid solution dropwise to the stirred LiAlH_4 suspension over 1 hour, maintaining the temperature at 0 °C.
- **Reaction:** After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux for 4 hours.
- **Quenching:** Cool the reaction mixture back to 0 °C. Cautiously and slowly add deionized water (20 mL) to quench the excess LiAlH_4 , followed by 15% aqueous NaOH (20 mL), and then another portion of deionized water (60 mL). A granular white precipitate of aluminum salts will form.
- **Workup:** Filter the white precipitate and wash it thoroughly with diethyl ether (3 x 100 mL). Combine the organic filtrates.

- Purification: Dry the combined organic phase over anhydrous sodium sulfate, filter, and remove the solvent by rotary evaporation. The crude product can be further purified by distillation under reduced pressure to yield pure Cyclopentylmethanol.

Characterization Protocol

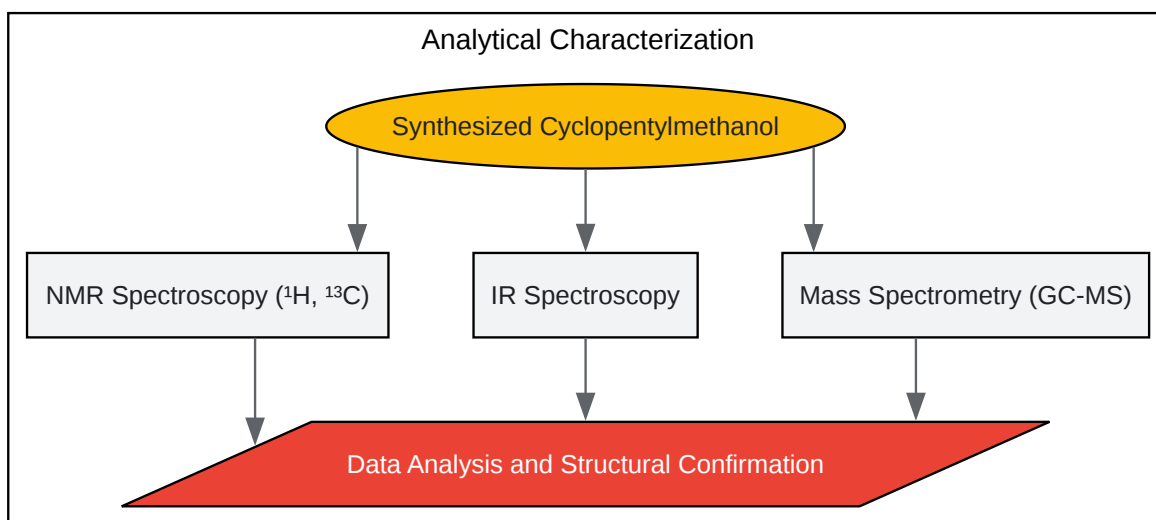
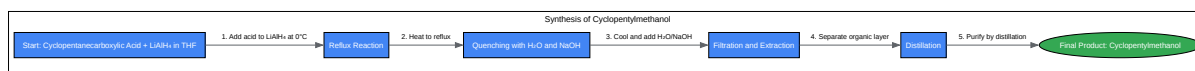
The identity and purity of the synthesized Cyclopentylmethanol should be confirmed using the following standard analytical techniques.

Procedure:

- NMR Spectroscopy: Dissolve a small sample of the purified product in deuterated chloroform (CDCl_3) and acquire ^1H and ^{13}C NMR spectra.
- IR Spectroscopy: Obtain an infrared spectrum of the neat liquid product using a thin film between NaCl plates.
- Mass Spectrometry: Analyze the product using a GC-MS system to determine its mass-to-charge ratio and fragmentation pattern.

Visualized Workflows

The following diagrams, generated using Graphviz, illustrate the synthesis and characterization workflows.



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